molecular formula C14H14ClN3OS B2401998 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide CAS No. 1795471-07-6

5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide

Cat. No. B2401998
CAS RN: 1795471-07-6
M. Wt: 307.8
InChI Key: BBWMAXOZUDYIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C22H20ClFN4O3S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a thiophene ring and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could include Suzuki coupling reactions . These reactions are often used in the synthesis of complex organic compounds.

Scientific Research Applications

Antioxidant Activity

  • A study by Tumosienė et al. (2019) synthesized a series of novel compounds closely related to 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide. These compounds demonstrated potent antioxidant activities, some even surpassing that of well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Chemical Properties and Reactions

  • Research by Noto et al. (1991) explored the protonation of similar compounds in aqueous perchloric acid, providing insights into their chemical properties and interactions (Noto et al., 1991).
  • Gazizov et al. (2015) investigated the acid-catalyzed ring opening in closely related pyrrolidine-1-carboxamides, leading to the formation of various novel compounds (Gazizov et al., 2015).

Antimycobacterial Activity

  • A study by Marvadi et al. (2020) designed and synthesized compounds similar to 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide, evaluating their effectiveness as antitubercular agents (Marvadi et al., 2020).

5-HT2 Receptor Antagonism

  • A series of compounds including 1-adamantanecarboxamides, which are structurally related to the subject compound, were synthesized and tested for their potential as 5-HT2 receptor antagonists by Fujio et al. (2000) (Fujio et al., 2000).

Anticancer Activity

  • Atta et al. (2021) synthesized thiophene-2-carboxamide derivatives, closely related to the compound , and evaluated their inhibitory activity against various cancer cell lines (Atta et al., 2021).

Improvement of Synthesis Processes

  • Song (2007) focused on the improvement of the synthesis process for a similar compound, optimizing reaction conditions and yield (Song, 2007).

Electronic and Nonlinear Optical Properties

  • Ahmad et al. (2021) conducted a study on similar thiophene-2-carboxamides, analyzing their electronic and nonlinear optical properties through DFT calculations (Ahmad et al., 2021).

Crystal Structure Analysis

  • Prabhuswamy et al. (2016) synthesized and analyzed the crystal structure of a related compound, contributing to a deeper understanding of the molecular structure and interactions (Prabhuswamy et al., 2016).

Non-Linear Optical and Molecular Docking Studies

  • Jayarajan et al. (2019) synthesized and conducted experimental and computational studies on related compounds, exploring their non-linear optical properties and molecular docking analyses (Jayarajan et al., 2019).

Antidepressant and Nootropic Agents

  • Thomas et al. (2016) synthesized and evaluated the pharmacological activity of related compounds as potential antidepressant and nootropic agents (Thomas et al., 2016).

Future Directions

The future directions for research on this compound could include further investigation of its potential therapeutic effects . Additionally, modifications to the compound could be explored to investigate how changes in the structure influence its biological activity .

properties

IUPAC Name

5-chloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c15-12-5-4-11(20-12)14(19)17-10-6-8-18(9-10)13-3-1-2-7-16-13/h1-5,7,10H,6,8-9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWMAXOZUDYIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.